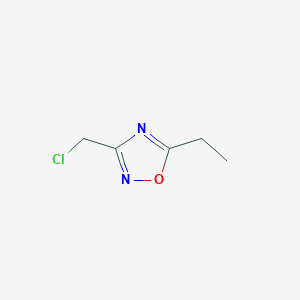

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Core in Chemical Research

The 1,2,4-oxadiazole ring is a prominent scaffold in modern chemical research, particularly in the field of drug discovery. mdpi.com Its widespread use stems from its chemical stability, synthetic accessibility, and its ability to act as a bioisosteric replacement for other functional groups, which allows for the fine-tuning of a molecule's pharmacological profile. nih.govnih.gov

The chemistry of the 1,2,4-oxadiazole ring dates back to 1884, when it was first synthesized by Tiemann and Krüger. nih.govnih.gov Initially referred to as "azoxime," the heterocycle did not attract significant attention from the scientific community for nearly eight decades. nih.gov It was not until the 1960s that interest in 1,2,4-oxadiazoles grew, largely due to the discovery of their tendency to undergo photochemical rearrangements into other heterocyclic systems. nih.govpsu.edu In subsequent years, and particularly over the last few decades, the 1,2,4-oxadiazole nucleus has gained substantial importance in medicinal chemistry, leading to a renewed focus on developing novel and efficient synthetic methodologies. nih.govmdpi.com The first drug containing this scaffold to be marketed was Oxolamine, a cough suppressant introduced in the 1960s. chim.it

A primary reason for the prevalence of the 1,2,4-oxadiazole core in drug design is its role as a bioisostere for ester and amide functionalities. mdpi.comnih.gov Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving the biological activity, metabolic stability, or toxicological profile of a compound. nih.gov

Ester and amide groups are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes (e.g., esterases and amidases). nih.govresearchgate.net The 1,2,4-oxadiazole ring is chemically and thermally stable and resistant to such enzymatic degradation. nih.gov By replacing a labile ester or amide group with a robust 1,2,4-oxadiazole ring, chemists can create drug candidates with enhanced metabolic stability and improved pharmacokinetic properties. nih.govmdpi.com This bioisosteric substitution can maintain or improve interactions with biological targets, such as hydrogen bonding, while preventing unwanted metabolic breakdown. mdpi.com

Unique Structural Features of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole

The specific structure of this compound is characterized by its two substituents, the chloromethyl group and the ethyl group, which impart distinct chemical properties and synthetic potential to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 83227-01-4 lookchem.com |

| Molecular Formula | C₅H₇ClN₂O nih.gov |

| Molecular Weight | 146.58 g/mol |

| IUPAC Name | This compound |

The chloromethyl group (-CH₂Cl) at the 3-position is the key to the synthetic utility of this compound. This group is highly reactive due to the presence of the electronegative chlorine atom, which polarizes the carbon-chlorine bond and makes the carbon atom electrophilic and susceptible to nucleophilic attack. ontosight.ai

This inherent reactivity allows the chloromethyl group to serve as a versatile "handle" for a variety of chemical transformations, primarily nucleophilic substitution reactions (Sₙ2). smolecule.comnih.gov It can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups and build more complex molecular architectures. smolecule.com This makes the compound a valuable intermediate or building block in multi-step organic synthesis, enabling the covalent attachment of the oxadiazole core to other molecular fragments. smolecule.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXLMWYFOXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601352 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83227-01-4 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of the 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole Scaffold

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom on the methyl group at the C3 position of the oxadiazole ring is an excellent leaving group, making the methylene carbon an electrophilic center. This facilitates a wide range of SN2 reactions with various nucleophiles, allowing for the straightforward introduction of diverse functional groups and the construction of more complex molecules.

Alkylation Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Phenols)

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nitrogen and oxygen nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds. These alkylation reactions are fundamental for building libraries of derivatives for various applications.

Amine Nucleophiles: Primary and secondary amines, including substituted piperazines, can act as effective nucleophiles to displace the chloride ion. For instance, the reaction of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, a structural analog, with various aryl-substituted piperazines in the presence of a base like pyridine (B92270) proceeds smoothly at room temperature to yield the corresponding piperazinyl-methyl-oxadiazole derivatives nih.gov. This highlights the utility of the chloromethyl group as a key linker for attaching bulky heterocyclic moieties.

Phenol Nucleophiles: Phenols, activated as phenoxides in the presence of a base, are excellent nucleophiles for this transformation. The reaction typically involves treating a substituted phenol with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of the chloromethyl-oxadiazole. This Williamson ether synthesis-type reaction leads to the formation of aryloxymethyl-1,2,4-oxadiazole derivatives in good yields researchgate.net.

The table below summarizes representative alkylation reactions on analogous chloromethyl-oxadiazole systems.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| 4-(trifluoromethyl)phenyl)piperazine | Pyridine, THF, Room Temp. | 3-(5-((4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol | nih.gov |

| Substituted Phenols | K₂CO₃, DMF | 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | researchgate.net |

Derivatization via Cyanation, including Non-Reductive Decyanation Pathways

The reaction of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, close analogs of the title compound, with potassium cyanide (KCN) provides a pathway to acetonitrile derivatives. The initial step is a standard SN2 displacement of the chloride by the cyanide anion to form the expected 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetonitrile intermediate beilstein-journals.org.

However, under certain conditions, this reaction can proceed further to yield unexpected products. Research has shown that reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles with an excess of KCN leads to the formation of a trisubstituted acetonitrile, 2,3-bis(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile. This occurs through the in-situ deprotonation of the initially formed acetonitrile, which then acts as a nucleophile, attacking a second molecule of the starting chloromethyl oxadiazole beilstein-journals.org.

Furthermore, a novel non-reductive decyanation pathway has been observed. When the trisubstituted acetonitrile product is subjected to higher temperatures in the presence of KCN, it can be converted into its corresponding alkane, 1,3-bis(3-phenyl-1,2,4-oxadiazol-5-yl)propane. A plausible mechanism for this transformation involves the addition of a cyanide anion to the nitrile group, followed by the release of cyanogen (B1215507) (NCCN) facilitated by in-situ generated HCN, which acts as a proton source beilstein-journals.org.

The following table outlines the products obtained from the cyanation of a 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole analog beilstein-journals.org.

| Reactant | Reagents & Conditions | Major Product(s) | Pathway |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Excess KCN, CH₃CN, Room Temp. | 2,3-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile | Cyanation & Dimerization |

| 2,3-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile | KCN, CH₃CN, 100 °C | 1,3-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)propane | Non-reductive Decyanation |

Formation of Thiocyanate Derivatives and Subsequent Thioethers

The chloromethyl group can be converted into sulfur-containing functionalities. The reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a polar aprotic solvent results in the formation of a (3-ethyl-1,2,4-oxadiazol-5-yl)methyl thiocyanate intermediate via nucleophilic displacement of the chloride.

This thiocyanate derivative is a valuable intermediate for the synthesis of thioethers. While direct alkylation of a thiol is a common method for thioether synthesis, the thiocyanate can also be used. For example, subsequent reaction with an alkylating agent in the presence of a reducing agent can lead to the formation of thioethers. A more direct route to thioethers involves the reaction of the chloromethyl oxadiazole with a thiol (R-SH) in the presence of a non-nucleophilic base, which deprotonates the thiol to form a more potent thiolate nucleophile (RS⁻), which then displaces the chloride.

Cycloaddition Reactions for Complex Heterocycle Construction

While 1,3-dipolar cycloaddition is a primary method for synthesizing the 1,2,4-oxadiazole (B8745197) ring itself, the reactivity of the formed ring in subsequent cycloaddition reactions is less common. The aromaticity of the ring, though low, imparts a degree of stability. However, transformations that involve an initial ring-opening of the oxadiazole can generate reactive intermediates that then participate in cycloaddition reactions.

For example, it has been reported that 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. In one such case, reaction with allylamine leads to a nucleophilic attack at the C5 position, causing the O-N bond to cleave. This ring-opening step forms a nitrile-oxide intermediate, which can then immediately undergo an intramolecular [3+2] cycloaddition with the tethered allyl group to construct a new, more complex heterocyclic system, such as a tetrahydro-isoxazolo-[3,4-d]-pyrimidine chim.it.

Reactivity of the Oxadiazole Ring System Towards Various Reagents

The 1,2,4-oxadiazole ring possesses distinct electronic characteristics that dictate its reactivity. The presence of two electronegative nitrogen atoms and an oxygen atom makes the ring electron-deficient. This generally renders the ring carbons (C3 and C5) susceptible to nucleophilic attack, while making electrophilic substitution on the ring highly unfavorable.

The relatively weak N-O bond is a key feature of the ring's reactivity, making it prone to cleavage under thermal or photochemical conditions. This bond scission often initiates rearrangements to form more stable heterocyclic systems.

Notable reactions involving the 1,2,4-oxadiazole ring include:

Thermal Rearrangements: The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles. This process involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the N2 atom of the ring, leading to the cleavage of the O-N bond and the formation of a new heterocycle chim.it.

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo various rearrangements. Depending on the substituents and solvent, these can include ring contraction-ring expansion (RCRE) or internal-cyclization isomerization (ICI) pathways chim.it.

ANRORC Rearrangements: As mentioned previously, the ring can be attacked by nucleophiles, leading to an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) sequence. This pathway is particularly common for oxadiazoles (B1248032) bearing good leaving groups or strained rings, allowing for their transformation into different heterocyclic structures chim.it.

Due to its low aromaticity and the weak O-N bond, the 1,2,4-oxadiazole ring is also susceptible to reductive cleavage, which can be used strategically in synthesis to unmask functional groups.

Derivatization Strategies and Analogue Synthesis Based on 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole

Modification at the Chloromethyl Position (C-3)

The C-3 chloromethyl group is the most reactive position for derivatization on the 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole molecule. Its susceptibility to nucleophilic attack allows for the facile introduction of diverse structural motifs, enabling the synthesis of a broad range of analogues.

The identity of the halogen in the haloalkyl substituent can significantly influence the biological activity of 1,2,4-oxadiazole (B8745197) derivatives. Research into structure-activity relationships has demonstrated that replacing the chloromethyl group with other haloalkyl moieties, such as bromomethyl, can modulate potency.

In a study on 1,2,4-oxadiazole derivatives designed as potential nematicides, the introduction of either a chloromethyl or a bromomethyl group at the 5-position (structurally analogous to the 3-position for these derivatization principles) was found to enhance activity. mdpi.com Comparative analysis revealed that derivatives with a chloromethyl group generally exhibited better nematicidal activity against Bursaphelenchus xylophilus than their bromomethyl-substituted counterparts. mdpi.com For instance, the compound with a 4-bromophenyl group at C-3 and a chloromethyl group at C-5 (A3) showed a lower LC50 value (3.3 μg/mL) compared to its bromomethyl analogue (A11), which had an LC50 of 7.0 μg/mL. mdpi.com This suggests that while various haloalkyl groups can be introduced to create new analogues, the chloromethyl group itself is often optimal for certain biological targets. mdpi.com

Table 1: Comparison of Nematicidal Activity of Haloalkyl 1,2,4-Oxadiazole Derivatives

| Compound ID | C-3 Substituent (Ar) | C-5 Haloalkyl (X) | LC50 (μg/mL) against B. xylophilus |

|---|---|---|---|

| A1 | 4-F-C₆H₄ | Cl | 2.4 |

| A2 | 4-Cl-C₆H₄ | Cl | 2.8 |

| A3 | 4-Br-C₆H₄ | Cl | 3.3 |

The chloromethyl group is an excellent electrophilic handle for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the extension and functionalization of the aliphatic chain at the C-3 position. This strategy is widely used in the synthesis of hybrid molecules where the 1,2,4-oxadiazole core is linked to another pharmacophore.

A common synthetic route involves the nucleophilic substitution of the chloride by various nucleophiles. For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives with piperazine (B1678402) functionalities was achieved by treating a chloromethyl-substituted oxadiazole with piperazine aryl derivatives. nih.gov This reaction proceeds efficiently in the presence of a base like pyridine (B92270) in a solvent such as THF at room temperature. nih.gov This same principle is directly applicable to this compound for creating elaborate side chains.

This strategy has been effectively employed in creating complex hybrid molecules, such as linking the oxadiazole ring to a quinazoline-4-one scaffold. In this approach, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are coupled with substituted quinazolin-4-ones. The reaction is typically carried out in DMF with anhydrous potassium carbonate and potassium iodide, stirring for an extended period at room temperature to yield the desired hybrid compounds.

Modification at the Ethyl Position (C-5)

Modification of simple alkyl substituents, such as the ethyl group at the C-5 position, is generally less straightforward than derivatization at the reactive chloromethyl handle. The C-H bonds of the ethyl group are significantly less reactive and require more vigorous or specialized chemical methods for functionalization. Consequently, synthetic strategies for creating analogues of this compound predominantly focus on the versatile C-3 chloromethyl position or, in other analogues, on aryl substituents attached to the ring. chim.it While modifications to alkyl chains on heterocyclic rings are chemically possible, they are less commonly employed in high-throughput analogue synthesis compared to the functionalization of pre-installed reactive groups.

Design and Synthesis of Hybrid Molecules Incorporating the 1,2,4-Oxadiazole Moiety

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophoric units into a single entity. This approach aims to leverage the biological activities of the constituent parts to achieve multi-target effects or improved potency. The 3-(chloromethyl)-1,2,4-oxadiazole (B1349337) framework is an excellent building block for such syntheses.

A novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids has been developed as potential multitargeted inhibitors for cancer therapy. mdpi.com The synthetic approach involves preparing 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates, which are then coupled with various 2-mercapto-3-substituted-quinazolin-4-one derivatives. chim.it This coupling reaction, a nucleophilic substitution at the chloromethyl group, yields the target hybrid molecules.

These hybrids have been evaluated for their antiproliferative activities and as inhibitors of key kinases like EGFR and BRAFV600E. mdpi.com Several compounds from the synthesized series demonstrated potent antiproliferative action and dual inhibitory capability. chim.it For example, compounds 9b , 9c , and 9h were identified as strong antiproliferative agents that may function as dual EGFR/BRAFV600E inhibitors. mdpi.com Further investigation showed these compounds also had considerable inhibitory effects on the mutant EGFRT790M. mdpi.com

Table 2: Antiproliferative and Kinase Inhibitory Activity of Select Oxadiazole-Quinazoline Hybrids

| Compound ID | Antiproliferative Action | EGFR Inhibition | BRAFV600E Inhibition | EGFRT790M Inhibition |

|---|---|---|---|---|

| 9b | Potent | Yes | Yes | Considerable |

| 9c | Potent | Yes | Yes | Considerable |

| 9h | Potent | Yes | Yes | Considerable |

| 9k | Potent | Yes | Yes | Not specified |

| 9l | Potent | Yes | Yes | Not specified |

The synthesis of molecules containing both 1,2,4-oxadiazole and other heterocyclic systems, like 1,3,4-thiadiazole (B1197879), represents another avenue for creating novel derivatives. These are typically linked, rather than fused, hybrid systems.

One synthetic pathway to such hybrids starts from a common precursor, an acid hydrazide. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into the corresponding acid hydrazide. From this intermediate, two distinct pathways can be followed. Refluxing the N-formyl acid hydrazide derivative with phosphorous pentoxide yields the 1,3,4-oxadiazole moiety, while using phosphorous pentasulphide under similar conditions leads to the formation of the 1,3,4-thiadiazole ring. This dual synthetic capability allows for the creation of structurally related oxadiazole and thiadiazole compounds from a single starting material for comparative biological evaluation.

Quinoline-Linked Benzamide (B126) Derivatives

A significant strategy in the derivatization of oxadiazole cores involves the incorporation of quinoline (B57606) and benzamide moieties, known for their broad-spectrum biological activities. nih.govsciprofiles.comnih.gov Following a multistep synthetic pathway, analogues structurally related to derivatives of this compound have been synthesized and evaluated for their fungicidal properties. nih.gov

The synthesis of these quinoline-linked benzamide derivatives commences with the preparation of a key intermediate, which is then elaborated through a series of reactions including cyclization, hydrolysis, and condensation to yield the final target compounds. nih.gov The biological evaluation of these compounds against a panel of ten fungi has demonstrated that some exhibit excellent fungicidal activities. nih.govnih.gov

For instance, at a concentration of 50 mg/L, the inhibitory activity of a derivative bearing 3-Cl-4-Cl substitution on the benzamide ring was 86.1% against Sclerotinia sclerotiorum, which was superior to the commercial fungicide quinoxyfen (B1680402) (77.8%). nih.govnih.gov Another analogue with a 3-CF3 substitution showed comparable activity to quinoxyfen. nih.govnih.gov Further studies revealed that the EC50 values of the 3-CF3 and 3,4-Cl2 substituted compounds against Sclerotinia sclerotiorum were 6.67 mg/L and 5.17 mg/L, respectively, significantly better than that of quinoxyfen (14.19 mg/L). nih.govsciprofiles.comnih.gov

Table 1: Fungicidal Activity of Quinoline-Linked Benzamide Derivatives against Sclerotinia sclerotiorum

| Compound ID | Benzamide Substituent | Inhibition (%) at 50 mg/L | EC50 (mg/L) |

|---|---|---|---|

| 13f | 3-CF3 | 77.8 | 6.67 |

| 13p | 3,4-Cl2 | 86.1 | 5.17 |

| 13a | Unsubstituted | 75.0 | - |

| 13b | Not specified | 72.2 | - |

| 13d | Not specified | 75.0 | - |

| 13o | Not specified | 75.0 | - |

| Quinoxyfen | - | 77.8 | 14.19 |

Data sourced from a study on benzamides substituted with quinoline-linked 1,2,4-oxadiazole. nih.gov

Pyridine-Fused Derivatives

The synthesis of pyridine-containing derivatives of 1,2,4-oxadiazoles has also been explored. One reported method involves the reaction of N'-hydroxyisonicotinamidine with 2-chloroacetyl chloride in toluene, which after reflux and workup, yields 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine. researchgate.net Another approach describes the synthesis of 3-chloromethyl-5-substituted pyridyl- nih.govchemicalbook.comnih.gov-oxadiazoles assisted by molecular sieves, which act as a dehydrating agent. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies in Analogue Design

The development of potent analogues from a lead compound like this compound relies heavily on systematic structure-activity relationship (SAR) studies. nih.gov These studies involve the synthesis of a series of related compounds with specific structural modifications to understand the impact of these changes on their biological activity.

For the quinoline-linked benzamide derivatives, a clear SAR has emerged from the evaluation of their fungicidal activity. nih.gov The results indicate that the nature and position of substituents on the benzamide ring play a crucial role in determining the potency of the compounds. Specifically, the presence of electron-withdrawing groups on the benzene (B151609) ring was found to be beneficial for the inhibitory activity against Sclerotinia sclerotiorum. nih.gov

Key SAR findings for Quinoline-Linked Benzamide Derivatives:

Electron-withdrawing groups: The introduction of electron-withdrawing substituents such as trifluoromethyl (CF3) and chloro (Cl) groups on the benzamide ring generally leads to an increase in fungicidal activity.

Substitution pattern: The position of the substituents is also important. For instance, compounds with a 3-CF3 or 3,4-dichloro substitution pattern exhibited the highest activity.

Superiority over standards: The most potent compounds from this series showed significantly better activity than the commercial fungicide quinoxyfen, highlighting the success of the derivatization strategy. nih.gov

These SAR insights are invaluable for the rational design of new, more effective analogues. By understanding which structural features are critical for activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success, thereby streamlining the drug discovery and development process. nih.gov

Applications of 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

The utility of 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole as a versatile building block, or synthon, stems from the high reactivity of the chloromethyl group. This functionality serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the 5-ethyl-1,2,4-oxadiazole moiety to a diverse range of substrates, including those with amine, thiol, or hydroxyl functional groups.

The 1,2,4-oxadiazole (B8745197) ring itself is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties in the resulting complex molecules. This makes compounds containing this scaffold particularly attractive in drug design. The ethyl group at the 5-position can also influence the lipophilicity and steric profile of the final molecule, potentially impacting its biological activity and target binding.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds is well-established. For instance, similar chloromethyl-substituted oxadiazoles (B1248032) have been used to synthesize a variety of derivatives by reacting them with different nucleophiles. This approach allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR).

Table 1: Reactivity of the Chloromethyl Group in 1,2,4-Oxadiazole Systems

| Nucleophile | Resulting Linkage | Potential Application |

|---|---|---|

| Amine (R-NH₂) | -CH₂-NH-R | Introduction of basic or functionalized side chains |

| Thiol (R-SH) | -CH₂-S-R | Formation of thioether derivatives |

| Alcohol/Phenol (R-OH) | -CH₂-O-R | Creation of ether-linked compounds |

Role in Medicinal Chemistry as an Intermediate for Active Pharmaceutical Ingredients

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 1,2,4-oxadiazole heterocycle is a recognized pharmacophore present in a number of approved drugs and clinical candidates. nih.gov Its incorporation into a molecule can enhance biological activity, improve metabolic stability, and modulate physicochemical properties.

The chloromethyl group provides a convenient attachment point for coupling the oxadiazole core to other molecular fragments. This is a common strategy in drug discovery for the synthesis of new chemical entities with desired pharmacological profiles. For example, a patent describes the synthesis of anti-inflammatory agents from 3-phenyl-5-chloromethyl-1,2,4-oxadiazole, highlighting the utility of this class of intermediates. googleapis.com

While a specific, marketed API derived directly from this compound is not identified in the available literature, the general synthetic utility of such compounds is clear. Research on analogous compounds, such as 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated their use in the development of nematicides, indicating the potential for this scaffold in various areas of bioactivity. mdpi.com

Application as a Cross-linking Agent for Polymeric and Biologic Systems

The bifunctional nature of this compound suggests its potential application as a cross-linking agent for polymeric and biologic systems. The reactive chloromethyl group can form covalent bonds with functional groups on polymer chains or biomolecules, while the thermally and chemically stable 1,2,4-oxadiazole ring can be incorporated into the polymer backbone or act as a pendant group.

Cross-linking is a critical process for modifying the properties of polymers, leading to materials with increased strength, thermal stability, and solvent resistance. The use of oxadiazole-containing cross-linkers could impart desirable characteristics to the resulting materials. Research has been conducted on cross-linked polymers incorporating 1,2,4-oxadiazole rings, demonstrating their potential in creating robust materials. rsc.org For instance, cross-linked polyamidoximes decorated with 1,2,4-oxadiazole units have been investigated for applications in metal ion remediation. researchgate.net

While direct application of this compound as a cross-linker is not explicitly detailed, its structure is well-suited for this purpose. The chloromethyl group can react with suitable functional groups on polymer chains, such as amines or hydroxyls, to form a cross-linked network.

Table 2: Potential Cross-linking Reactions

| Polymer Functional Group | Cross-linking Chemistry | Resulting Material Properties |

|---|---|---|

| Amine (-NH₂) | Alkylation | Increased rigidity and thermal stability |

| Hydroxyl (-OH) | Etherification | Enhanced mechanical strength |

Development of Compound Libraries for High-Throughput Screening in Drug Discovery

In modern drug discovery, high-throughput screening (HTS) of large and diverse compound libraries is a primary method for identifying new lead compounds. fedlab.ru The 1,2,4-oxadiazole scaffold is a desirable feature in such libraries due to its proven track record in successful drug candidates and its favorable physicochemical properties. nih.gov

This compound is an ideal starting material for the creation of focused compound libraries. The reactivity of the chloromethyl group allows for the rapid and efficient synthesis of a multitude of derivatives through parallel synthesis techniques. By reacting the parent compound with a diverse set of nucleophiles, a library of compounds with a common 5-ethyl-1,2,4-oxadiazole core but varied peripheral functionality can be generated.

These libraries can then be screened against a wide range of biological targets to identify hits for various diseases. Chemical suppliers for drug discovery, such as ChemDiv, offer extensive libraries of diverse compounds, and it is plausible that derivatives of this compound are included in such collections to enhance their chemical diversity. chemdiv.com The ability to easily generate numerous analogs from this starting material makes it a valuable tool for exploring chemical space in the search for new therapeutic agents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-phenyl-5-chloromethyl-1,2,4-oxadiazole |

| 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |

| 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole |

Biological Activities and Pharmacological Relevance of 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole Derivatives

Antimicrobial Spectrum

Antibacterial Activity

No studies have been identified that investigate the antibacterial properties of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole derivatives. Research into the minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria has not been published for this specific class of compounds.

Antifungal Activity

Similarly, there is no available data on the antifungal activity of this compound derivatives. The efficacy of these compounds against fungal pathogens, which would be determined through antifungal susceptibility testing, has not been reported in the scientific literature.

Antiviral Properties

The potential antiviral properties of this compound derivatives have not been explored in any published research. Consequently, there is no information regarding their efficacy against any viral strains.

Anticancer and Antiproliferative Effects

Inhibition of Cancer Cell Growth in Various Models (e.g., EAC, MCF-7, A549, MDA MB-231)

There are no published studies on the in vitro or in vivo anticancer and antiproliferative effects of this compound derivatives. Research that would detail the cytotoxic effects on cancer cell lines such as Ehrlich Ascites Carcinoma (EAC), MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and MDA-MB-231 (human breast adenocarcinoma) has not been conducted or reported for this specific group of compounds.

Specific Efficacy Against Human Cancer Cell Lines (e.g., A431, SMMC-7721, WiDr)

Investigations into the specific efficacy of this compound derivatives against human cancer cell lines, including A431 (human epidermoid carcinoma), SMMC-7721 (human hepatocellular carcinoma), and WiDr (human colon adenocarcinoma), have not been documented in the scientific literature. As a result, no data on their potential as targeted anticancer agents is currently available.

Nematocidal Activity

There is no specific research detailing the efficacy of this compound against plant-parasitic nematodes. However, studies on analogous compounds underscore the potential of the 1,2,4-oxadiazole (B8745197) scaffold, particularly those containing a chloromethyl group, as potent nematocides.

Efficacy Against Plant-Parasitic Nematodes (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci)

Direct studies on the efficacy of this compound against Bursaphelenchus xylophilus, Aphelenchoides besseyi, or Ditylenchus dipsaci have not been identified. Research has been conducted on structurally similar compounds. For instance, a series of 1,2,4-oxadiazole derivatives where a haloalkyl group was introduced at the 5-position of the ring showed significant nematocidal activities against these pests. mdpi.com One notable compound from this research, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, exhibited excellent activity against B. xylophilus. mdpi.com This suggests that the chloromethyl moiety is a key contributor to the nematocidal effects observed in this class of compounds. mdpi.com

Design Principles for Enhanced Nematocidal Compounds

The design of potent nematocidal agents based on the 1,2,4-oxadiazole ring involves key structural modifications. The introduction of a haloalkyl group, such as chloromethyl or bromomethyl, at the 5-position of the 1,2,4-oxadiazole ring has been shown to enhance nematocidal activity. mdpi.com The structure-activity relationship analysis from these studies indicates that the nature and position of substituents on an attached phenyl ring also play a crucial role. mdpi.com These findings highlight a general principle that incorporating a chloromethyl group into a 1,2,4-oxadiazole structure is a promising strategy for developing new nematocides. mdpi.commdpi.com

Anti-inflammatory Potential

No studies were found that specifically evaluate the anti-inflammatory potential of this compound. However, the 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole (B1194373) cores are present in various compounds investigated for anti-inflammatory properties. nih.govmdpi.commdpi.com Derivatives of 1,3,4-oxadiazole, for example, have been synthesized and shown to possess anti-inflammatory activity, which is sometimes attributed to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com This suggests that the oxadiazole ring system can serve as a scaffold for molecules with anti-inflammatory effects. mdpi.comnih.gov

Antitubercular Agents

There is no available research on the specific activity of this compound against Mycobacterium tuberculosis. The 1,2,4-oxadiazole nucleus is, however, a component of various molecules that have been designed and tested as potential antitubercular agents. nih.gov For example, a series of (E)-5-styryl-1,2,4-oxadiazoles were synthesized and evaluated for their in vitro activity against the Mtb H37Ra strain, with some compounds showing potent activity. nih.gov Similarly, other complex derivatives containing 1,3,4-oxadiazole and 1,3,5-oxadiazole rings have also been explored as candidates for novel antitubercular drugs. researchgate.netmdpi.com

Enzyme Inhibition Studies

Specific studies on the enzyme inhibitory activity of this compound are not present in the reviewed literature. Research into related compounds, however, indicates that the 1,2,4-oxadiazole scaffold is of interest in the field of enzyme inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No data exists for the inhibition of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) by this compound. Nevertheless, various other derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been designed and synthesized as potential inhibitors of these enzymes, which are relevant targets in the management of Alzheimer's disease. nih.govwho.int For instance, a series of novel 1,2,4-oxadiazole derivatives were designed based on the structure of donepezil, an established AChE inhibitor, and were evaluated for their inhibitory activity against both AChE and BChE. nih.gov Several of these synthesized compounds showed high potency and selectivity towards BChE. nih.gov This indicates the potential of the 1,2,4-oxadiazole framework in the design of cholinesterase inhibitors. nih.govnih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, FAK, VEGFR-2)

No studies were found that specifically investigate the inhibitory activity of this compound against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While the 1,2,4-oxadiazole scaffold has been explored for the development of tyrosine kinase inhibitors, specific data for the requested compound, including IC₅₀ values or detailed research findings, is not available. Some studies have identified other 1,2,4-oxadiazole derivatives as potential EGFR inhibitors, but these findings cannot be directly attributed to this compound.

Xanthine Oxidase (XO) Inhibition

There is no available research on the potential of this compound to inhibit xanthine oxidase. Although various heterocyclic compounds, including some 1,2,4-oxadiazole derivatives, have been investigated as xanthine oxidase inhibitors for the management of hyperuricemia and gout, no such studies have been reported for this specific compound.

Mechanistic and Computational Investigations of 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole and Its Analogues

Elucidation of Biological Mechanisms of Action

Interaction with Specific Molecular Targets (e.g., Acetylcholine (B1216132) Receptor)

Research into the specific molecular targets of 1,2,4-oxadiazole (B8745197) derivatives has revealed interactions with key receptors in the nervous system. Notably, analogues of 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole have been investigated for their effects on the acetylcholine receptor (AChR). For instance, a study on 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a structurally similar compound, demonstrated significant activity related to the acetylcholine receptor in the nematode Bursaphelenchus xylophilus. mdpi.com This finding suggests that the 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) scaffold may be a key pharmacophore for targeting this receptor. The introduction of a chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring was found to enhance nematicidal activity, indicating a direct influence on the compound's interaction with its molecular target. mdpi.com

While direct studies on this compound are not extensively documented, the activity of its analogues points towards the acetylcholine receptor as a potential molecular target. The quinuclidine (B89598) nucleus, known for its role in α7 nicotinic acetylcholine receptor activation, has been incorporated into 1,2,4-oxadiazole structures to explore their interaction with this specific AChR subtype. nih.govresearchgate.netnih.gov These studies on related compounds underscore the potential for this compound to interact with acetylcholine receptors, a hypothesis that warrants further investigation to elucidate the precise nature of this interaction and its therapeutic implications.

Investigation of Decyanation Pathway Mechanisms

An interesting and unusual reaction pathway involving 5-(chloromethyl)-1,2,4-oxadiazole analogues is the non-reductive decyanation of their nitrile derivatives. A study on the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN) revealed the formation of not only the expected trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles but also their corresponding parent alkanes. semanticscholar.orgnih.gov This transformation represents a novel decyanation process, converting a nitrile group into an alkane. semanticscholar.orgnih.gov

The proposed mechanism for this decyanation is thought to proceed through the initially formed cyanomethyl-oxadiazole. In the presence of cyanide anions, a cyanoimine salt intermediate is likely formed. The subsequent release of cyanogen (B1215507) could then lead to an imine–enamine tautomerization, facilitated by in situ-generated hydrocyanic acid (HCN), ultimately resulting in the decyanated alkane product. semanticscholar.org This unique decyanation pathway, observed in closely related analogues, is a significant aspect of the reactivity of the 5-(chloromethyl)-1,2,4-oxadiazole scaffold and could be relevant to the metabolic fate or synthetic transformations of this compound.

Computational Chemistry Applications in Drug Discovery and Development

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This technique has been extensively applied to 1,2,4-oxadiazole derivatives to understand their interactions with various biological targets and to guide the design of more potent inhibitors. semanticscholar.orgnih.govnih.govhilarispublisher.com For instance, docking studies have been used to investigate the binding of 1,3,4-oxadiazole-based compounds to the epidermal growth factor receptor (EGFR) tyrosine kinase domain, revealing key hydrogen bonding interactions with residues such as Met 769. semanticscholar.org

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Numerous studies have reported the in silico ADME prediction for various 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives. nih.govjaptronline.comnih.govfigshare.com These studies typically assess parameters such as oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules like Lipinski's rule of five.

For example, a study on benzothiazole-based 1,3,4-oxadiazole derivatives showed that most of the synthesized compounds had good predicted oral absorption (over 70%) and complied with Lipinski's and Veber's rules, suggesting good drug-like properties. nih.gov Similarly, ADME predictions for a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that all compounds followed Lipinski's rule of five and possessed a safe toxicity profile. figshare.com While specific ADME data for this compound is not available, these findings for structurally related compounds suggest that the 1,2,4-oxadiazole scaffold is generally amenable to possessing favorable drug-like properties. Computational assessment of this compound would provide valuable insights into its potential as a drug candidate.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations serve as a "computational microscope," offering a detailed view of the dynamic interactions between a ligand and its protein target over time. nih.govnih.gov This technique is crucial for assessing the stability of a ligand-protein complex, which is a key determinant of a drug candidate's potential efficacy. For this compound, MD simulations would be employed after an initial docking pose is predicted, providing a more realistic representation of the compound's behavior in a solvated, dynamic environment.

A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated aqueous solution with physiological salt concentrations. The system's trajectory is then calculated over a set period, often 100 nanoseconds or more, using a physics-based force field like OPLS-AA or CHARMM. nih.gov The stability of the complex is then evaluated by analyzing this trajectory through several key metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. github.io A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains in a stable conformation. github.ioresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues within the protein. github.ioyoutube.com High RMSF values in the binding site could indicate instability, while low values suggest that the ligand is held rigidly in place by key residues.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔGbind) from the simulation snapshots. researchgate.netresearchgate.netnih.gov This value provides a quantitative measure of the affinity between the ligand and the protein. The total free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govnih.gov

For the this compound-protein complex, these analyses would reveal whether the compound remains securely in the binding pocket, the specific amino acid residues that are critical for maintaining the interaction, and a quantitative estimation of its binding affinity.

| Compound | Average RMSD (Å) | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | -45.8 | ASP 950, LYS 807 |

| Analogue A (Chlorine replaced with Fluorine) | 2.3 ± 0.4 | -42.1 | ASP 950 |

| Analogue B (Ethyl group replaced with Propyl) | 2.5 ± 0.5 | -48.2 | ASP 950, LYS 807, VAL 800 |

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into a molecule's electronic structure, reactivity, and geometry. researchgate.netbohrium.comnih.gov These methods are applied to understand the intrinsic properties of this compound and its analogues, which govern their ability to interact with biological targets. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netajchem-a.com

Key properties derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. irjweb.commdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. mdpi.com For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms of the oxadiazole ring as potential sites for hydrogen bonding or other electrostatic interactions. ajchem-a.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like electronegativity (χ), chemical hardness (η), and softness (S) can be calculated. nih.gov These values help in quantitatively comparing the reactivity of different analogues.

Steric Properties: The calculations begin by optimizing the molecule's geometry to its lowest energy conformation. This optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape and steric profile. ajchem-a.com

These quantum chemical studies allow for a detailed comparison of electronic and steric effects across a series of analogues. For instance, replacing the chloromethyl group or modifying the ethyl group on the 1,2,4-oxadiazole ring would alter the compound's HOMO-LUMO gap, dipole moment, and MEP, thereby influencing its binding affinity and reactivity. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -7.25 | -1.15 | 6.10 | 3.45 |

| 3-(Fluoromethyl)-5-ethyl-1,2,4-oxadiazole | -7.38 | -1.09 | 6.29 | 3.80 |

| 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole | -7.21 | -1.18 | 6.03 | 3.48 |

Future Research Directions and Prospects for 3 Chloromethyl 5 Ethyl 1,2,4 Oxadiazole Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone of their continued investigation. mdpi.com Traditional methods often rely on the heterocyclization of amidoximes with carboxylic acid derivatives. nih.gov While effective, these routes can sometimes require harsh conditions, expensive catalysts, or produce moderate yields, hindering their widespread application. nih.gov

Future research should prioritize the development of more efficient and environmentally friendly synthetic methodologies. Key areas of focus include:

One-Pot Syntheses: Procedures that combine multiple reaction steps into a single operation, such as the direct conversion of amidoximes and carboxylic acid esters at room temperature in a superbase medium like NaOH/DMSO, can improve efficiency and reduce waste. nih.govmdpi.com

Green Chemistry Approaches: Investigating the use of alternative energy sources like microwave irradiation, which has been shown to facilitate the final cyclization step, can lead to shorter reaction times and cleaner reaction profiles. tandfonline.com The exploration of water as a solvent or the use of biodegradable catalysts would represent a significant step towards sustainability.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole and its derivatives would be a significant advancement for producing these compounds on a larger scale.

| Synthetic Strategy | Description | Advantages | Areas for Future Improvement |

|---|---|---|---|

| Amidoxime (B1450833) and Acyl Chloride Cyclization | A classical method involving the reaction of an amidoxime with an acyl chloride, often followed by thermal or catalyzed cyclization. researchgate.net | Well-established and versatile. | Can require multiple steps, harsh conditions, and may produce byproducts. |

| One-Pot Amidoxime and Ester/Acid Reaction | Direct reaction of an amidoxime with a carboxylic acid or its ester in the presence of a suitable activating agent and base. nih.govmdpi.com | Increased efficiency, reduced work-up. mdpi.com | Optimization of reaction conditions (solvent, base, temperature) for broader substrate scope and higher yields. |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile and a nitrile oxide. | Provides direct access to the oxadiazole core. | Generation and stability of the nitrile oxide intermediate can be challenging. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the cyclization step. tandfonline.com | Rapid reaction times, often higher yields, and cleaner products. tandfonline.com | Requires specialized equipment; optimization for scalability. |

Exploration of Untapped Reactivity Profiles for Broadened Utility

The chemical structure of this compound contains two key handles for chemical modification: the chloromethyl group at the 3-position and the ethyl group at the 5-position. The chloromethyl group is a particularly valuable electrophilic site, ripe for nucleophilic substitution reactions.

Future investigations should systematically explore this reactivity to generate large libraries of novel derivatives.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This would allow for the introduction of diverse functional groups, such as piperazine (B1678402), morpholine, or other heterocyclic moieties known to impart biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: By creating a matrix of compounds with variations at the 3-position (via the chloromethyl handle) and exploring modifications of the 5-position (e.g., replacing the ethyl group with other alkyl or aryl groups), researchers can build comprehensive SAR models. For example, studies on related compounds have shown that introducing a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring can enhance nematicidal activity. mdpi.com

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide or ester groups. nih.gov Further research could explore the reactivity of the chloromethyl group to link the oxadiazole core to other pharmacophores, effectively using the heterocycle as a stable, aromatic linker to orient substituents appropriately. nih.gov

Design of Next-Generation Bioactive Compounds with Enhanced Potency and Selectivity

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore found in compounds with a broad range of biological activities. bohrium.comdoaj.org Research on related structures provides a clear roadmap for designing new bioactive agents based on the this compound template.

Future design efforts should be directed towards specific therapeutic areas:

Anticancer Agents: Derivatives of 1,2,4-oxadiazole have been identified as apoptosis inducers and inhibitors of key cancer targets like the Epidermal Growth Factor Receptor (EGFR). tandfonline.comrsc.org By modifying the this compound core, new compounds can be synthesized and screened against various cancer cell lines, such as breast (MCF-7, MDA-MB-231) and lung (A549) cancer lines. nih.govresearchgate.net

Nematicidal and Antifungal Agents: Research has shown that 1,2,4-oxadiazoles with a haloalkyl group can exhibit potent nematicidal activity, in some cases superior to commercial agents. mdpi.com Similarly, derivatives containing amide fragments have shown promise for the joint control of fungi and nematodes. mdpi.com This suggests a strong potential for developing new agrochemicals.

Neuroprotective and Anti-inflammatory Compounds: The scaffold has been implicated in treatments for neurodegenerative diseases and inflammation. bohrium.comdoaj.org Future work could involve designing derivatives that target specific enzymes or receptors involved in these pathways, such as kinases or G-protein coupled receptors.

Advances in Target Identification and Validation for New Therapeutic Applications

While many 1,2,4-oxadiazole derivatives show promising bioactivity, their precise molecular targets are often not fully elucidated. A critical future direction is the identification and validation of the biological targets of compounds derived from this compound.

Methodologies for target identification should include:

Biochemical Screening: Testing new derivatives against panels of known enzymes, such as kinases (e.g., EGFR), proteases, or dehydrogenases (e.g., succinate (B1194679) dehydrogenase), can rapidly identify potential mechanisms of action. tandfonline.commdpi.com

Molecular Modeling and Docking: In silico studies can predict the binding of designed compounds to the active sites of known therapeutic targets, such as STAT3 in cancer therapy or the acetylcholine (B1216132) receptor in nematodes. mdpi.comresearcher.life These predictions can then guide experimental validation.

Affinity-Based Proteomics: Advanced techniques like chemical proteomics can be used to "fish out" the protein targets of a bioactive compound from cell lysates, providing direct evidence of ligand-protein interactions.

Validating these targets is essential for understanding the mechanism of action and for optimizing the lead compounds to minimize off-target effects and enhance therapeutic efficacy.

| Therapeutic Area | Potential Molecular Target | Rationale / Supporting Evidence |

|---|---|---|

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | 1,2,4-oxadiazoles have been identified as tyrosine kinase inhibitors of EGFR. tandfonline.comrsc.org |

| Anticancer | STAT3 | Screening of oxadiazole libraries has identified hits against the STAT3 protein, a key target in cancer therapy. researcher.life |

| Nematicidal | Acetylcholine Receptor | Transcriptome and enzyme activity results suggest that 1,2,4-oxadiazole-based nematicides affect this receptor in nematodes. mdpi.com |

| Antifungal | Succinate Dehydrogenase (SDH) | Oxadiazole derivatives containing amide fragments have shown inhibitory activity against SDH in fungi. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.neted.ac.uk These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and accelerate the design-synthesize-test cycle. nih.govumk.pl

For this compound chemistry, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from newly synthesized derivatives. bohrium.com These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Virtual Screening: AI algorithms can screen massive virtual libraries of potential derivatives against the 3D structures of biological targets to identify compounds with high predicted binding affinity. bohrium.com

ADME/Tox Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) properties, as well as the potential toxicity, of new chemical entities. researcher.life This allows for the early-stage filtering of compounds that are unlikely to succeed in later stages of drug development.

Generative Models: Advanced AI, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can design entirely new molecules based on the 1,2,4-oxadiazole scaffold, optimized for desired properties like high potency and selectivity. researchgate.net

By embracing these computational approaches, the exploration of this compound chemistry can be made more efficient, cost-effective, and targeted, significantly increasing the probability of discovering next-generation therapeutic agents. nih.gov

Q & A

Q. Advanced

- Reaction monitoring : Use TLC to track intermediate formation and adjust reaction times (e.g., 4–6 hours for chloroacetyl chloride reactions) .

- Excess reagents : Employ 10–15% molar excess of chloroacetyl chloride to drive reactions to completion.

- pH control : Triethylamine neutralizes HCl byproducts, preventing side reactions .

How does the chloromethyl group influence reactivity in derivatization?

Advanced

The chloromethyl group acts as a reactive handle for nucleophilic substitution. For instance:

- Ether formation : React with phenols under basic conditions (K₂CO₃, DMF, 60°C).

- Amine coupling : Use primary amines (e.g., benzylamine) in THF to generate secondary amines.

Byproducts (e.g., dimerization) are minimized by slow addition of nucleophiles .

What safety precautions are critical when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from bases to prevent hydrolysis .

How are regioisomers distinguished during derivative synthesis?

Q. Advanced

- 2D NMR (HSQC/HMBC) : Correlate ¹H and ¹³C signals to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., Δ < 3 ppm).

- X-ray crystallography : Resolve ambiguous cases (e.g., patent-derived structures) .

Can computational methods predict reactivity in novel reactions?

Advanced

Yes. Density functional theory (DFT) calculations (e.g., Gaussian 03) model:

- Transition states : Activation energies for substitution reactions.

- Thermodynamic stability : Compare oxadiazole ring strain vs. alternative heterocycles.

These predict optimal reaction pathways (e.g., SN2 vs. radical mechanisms) .

What are its applications in medicinal chemistry?

Basic

It serves as a precursor for bioactive molecules:

- Kinase inhibitors : Introduce substituents at the chloromethyl site (e.g., pyridyl groups).

- Antimicrobial agents : Combine with sulfonamide moieties for enhanced activity .

How does pH affect oxadiazole ring stability?

Q. Advanced

- Acidic conditions (pH < 3) : Protonation destabilizes the ring, leading to hydrolysis.

- Basic conditions (pH > 10) : Ring-opening via nucleophilic attack on the oxadiazole nitrogen.

Stability studies use HPLC to quantify degradation products .

Can cross-coupling modify the ethyl group?

Advanced

Yes. For example:

- Suzuki coupling : Replace the ethyl group with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Optimization : Maintain inert atmosphere (N₂/Ar) to prevent catalyst deactivation.

Monitor by GC-MS for byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.